Sorafenib
Description
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQJTXFUGDVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041128 | |
| Record name | Sorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sorafenib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.71e-03 g/L | |
| Record name | Sorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sorafenib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White solid | |
CAS No. |
284461-73-0 | |
| Record name | Sorafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorafenib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-((((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)AMINO)CARBONYL)AMINO)PHENOXY)-N-METHYL-2-PYRIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZOQ3TZI87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sorafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sorafenib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205.6 °C | |
| Record name | Sorafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Linear Synthesis via Sequential Functionalization
The original synthesis route, disclosed in Bayer’s foundational patent (WO0041698), follows a linear sequence starting with 2-picolinic acid. Key steps include:
- Chlorination of 2-picolinic acid using thionyl chloride ($$ \text{SOCl}_2 $$) to form 4-chloropicolinoyl chloride.
- Esterification with methanol yields methyl 4-chloropicolinate, followed by amination with methylamine to produce 4-chloro-N-methylpicolinamide.
- Etherification with 4-aminophenol under basic conditions (potassium carbonate or potassium tert-butoxide) forms the intermediate 4-(4-aminophenoxy)-N-methylpicolinamide.
- Urea coupling with 4-chloro-3-(trifluoromethyl)phenyl isocyanate completes the synthesis.
This method, while foundational, suffers from low overall yields (~10%) due to chromatographic purifications and side reactions during aminophenol coupling.
Convergent Synthesis via Novel Urea Intermediate
A patented convergent route (WO2009054004A2) addresses scalability challenges by introducing N-(4-chloro-3-trifluoromethylphenyl)(4-hydroxyphenyl)carboxamide as a key intermediate. The process involves:
- Urea formation : Reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-aminophenol to yield the urea derivative in >95% purity.
- Ether coupling : Combining the urea intermediate with 4-chloro-N-methylpicolinamide under basic conditions (potassium carbonate in 1,4-dioxane) to form this compound.
This approach improves the overall yield to 74% and eliminates chromatographic steps, enhancing commercial viability.
Modern Catalytic and Solvent Innovations
Palladium-Catalyzed Cross-Coupling
Recent advancements employ palladium catalysts to optimize etherification. A 2018 Chinese patent (CN108341770) reports:
- Catalytic system : Tris(dibenzylideneacetone)dipalladium(0) ($$ \text{Pd}2(\text{dba})3 $$) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).
- Conditions : Reaction of 4-(4-bromophenoxy)pyridin-2-yl)-N-methylcarboxamide with 4-chloro-3-(trifluoromethyl)phenylurea in 1,4-dioxane at 80–100°C for 1 hour.
- Outcome : 97.9% yield and 99.88% purity, demonstrating superior efficiency over traditional methods.
Solvent and Base Optimization
Replacing polar aprotic solvents (DMF, DMSO) with 1,4-dioxane reduces side reactions during urea coupling. Potassium phosphate ($$ \text{K}3\text{PO}4 $$) proves more effective than potassium carbonate in stabilizing reactive intermediates.
Formulation Strategies for Preclinical Studies
In Vivo Administration Protocols
The Xin Chen Lab protocol outlines a Cremophor EL-based formulation for oral gavage:
| Parameter | 30 mg/kg Dose | 100 mg/kg Dose |
|---|---|---|
| This compound stock | 40 mg/mL in 75% ethanol/Cremophor EL (1:1) | 25 mg/mL in 75% ethanol/Cremophor EL (1:1) |
| Dilution | 1:4 in water | Not required |
| Storage | -80°C (aliquots) | -80°C (aliquots) |
| Stability | 1–2 hours post-dilution | 24 hours (undiluted) |
Critical Note : Diluted this compound precipitates within 1–2 hours, necessitating fresh preparation for each experiment.
In Vitro Dissolution
For cell-based assays, this compound is dissolved in dimethyl sulfoxide (DMSO) at 20 mM and stored at -80°C to maintain stability.
Analytical Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Patents highlight 4-chloro-3-(trifluoromethyl)aniline as a common byproduct, controlled to <0.1% using rigorous recrystallization.
Industrial-Scale Challenges and Solutions
Corrosive Reagent Mitigation
Early routes used thionyl bromide ($$ \text{SOBr}2 $$), posing safety risks. Modern processes substitute with thionyl chloride ($$ \text{SOCl}2 $$) and sodium bromide ($$ \text{NaBr} $$), reducing corrosion without compromising yield.
Temperature-Controlled Aminolysis
Slow addition of methylamine at 0–5°C prevents exothermic side reactions, improving 4-chloro-N-methylpicolinamide purity to >98%.
Chemical Reactions Analysis
Types of Reactions: Sorafenib undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different metabolites, which are then excreted from the body .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include bases like DABCO (1,4-Diazabicyclo[2.2.2]octane) and solvents like acetonitrile . Reaction conditions often involve moderate temperatures around 65°C.
Major Products: The major products formed from these reactions are typically intermediates that lead to the final this compound compound. These intermediates are crucial for the drug’s efficacy and stability .
Scientific Research Applications
Hepatocellular Carcinoma (HCC)
Sorafenib is primarily recognized for its role as a first-line treatment for advanced HCC. Clinical trials have demonstrated significant improvements in overall survival rates among patients treated with this compound compared to placebo.
| Study | Overall Survival (months) | Progression-Free Survival (months) | Response Rate |
|---|---|---|---|
| Phase II Trial | 9.2 | Not specified | 8% partial response |
| Phase III Trials | 15.1 | 4.2 | N/A |
| Real-World Data | 3 | N/A | N/A |
In a Phase II study, this compound showed a median overall survival of 9.2 months in patients with advanced HCC, with 34% achieving stable disease for at least 16 weeks . A Phase III trial indicated a median overall survival of 15.1 months . However, real-world data suggest that the median survival for newly diagnosed Medicare beneficiaries treated with this compound was only 3 months, raising concerns about its effectiveness outside clinical trial settings .
Renal Cell Carcinoma
This compound is also approved for treating advanced renal cell carcinoma. Its efficacy in this context is attributed to its anti-angiogenic properties and ability to inhibit tumor growth.
The drug has been shown to improve outcomes in patients who are not candidates for surgery or who have metastatic disease. The exact overall survival rates vary across studies but generally indicate a positive impact on patient outcomes.
Thyroid Cancer
This compound is approved for differentiated thyroid cancer that is refractory to radioactive iodine treatment. It has demonstrated efficacy in prolonging progression-free survival.
The clinical utility of this compound in thyroid cancer underscores its versatility as an anti-cancer agent.
Resistance Mechanisms
Despite its efficacy, resistance to this compound poses significant challenges in treatment:
- Molecular Adaptations : Tumors may develop mutations that allow them to bypass the inhibited pathways.
- Altered Signaling Pathways : Activation of alternative pathways can sustain tumor growth despite this compound treatment .
Research continues to explore combinations with other therapies to overcome resistance and enhance efficacy.
Case Study 1: Advanced Hepatocellular Carcinoma
A patient with advanced HCC treated with this compound exhibited a partial response after three months, with significant tumor reduction observed on imaging studies. This case aligns with clinical trial findings indicating that some patients can achieve meaningful responses despite the overall short median survival observed in broader populations.
Case Study 2: Renal Cell Carcinoma
A cohort study involving patients with metastatic renal cell carcinoma showed that those receiving this compound had improved progression-free survival compared to historical controls receiving conventional therapies.
Mechanism of Action
Sorafenib exerts its effects by inhibiting multiple protein kinases, including RAF kinases, VEGFR (vascular endothelial growth factor receptor), and PDGFR (platelet-derived growth factor receptor) . This dual mechanism blocks tumor cell proliferation and reduces angiogenesis, effectively slowing down tumor growth . Additionally, this compound induces autophagy, which may further suppress tumor development .
Comparison with Similar Compounds
t-CUPM
t-CUPM, a this compound analog, shares mechanisms such as Raf-1 inhibition (IC₅₀ = 75 nM vs. 45 nM for this compound) and caspase-independent apoptosis induction. However, it exhibits superior pharmacokinetics: tenfold higher blood levels in mice and a higher AUC (area under the curve) than this compound. Notably, t-CUPM is less effective at suppressing STAT3 phosphorylation, a critical pathway in HCC progression .
Compounds 4a–e
These derivatives demonstrate comparable or superior antiproliferative activity (IC₅₀ = 1–4.3 µM) against tumor cell lines. However, they lack selectivity, inhibiting DNA/RNA/protein synthesis equally in tumor cells and primary fibroblasts, which may increase off-target toxicity .
Rhodanine Analogs (25 and 26)
Compound 25, a C-5-(2-fluorobenzylidene)-substituted rhodanine, shows significantly lower IC₅₀ values (0.8–2.8 µM) against lung and colon cancer cells compared to this compound. Structural modifications at the rhodanine core’s C-5 position critically enhance potency .
Benzoxazole-Benzamide Conjugates (1 and 11)
These compounds inhibit VEGFR-2 more potently (IC₅₀ = 0.27–0.36 µM) than this compound (IC₅₀ = 0.35 µM) and induce apoptosis by downregulating anti-apoptotic Bcl-2/Bcl-xL proteins. Molecular docking reveals binding modes similar to this compound in the VEGFR-2 active site .
Donafenib
With a mechanism identical to this compound, Donafenib demonstrates enhanced pharmacokinetic properties in preclinical studies, suggesting improved bioavailability and reduced toxicity .
Other Tyrosine Kinase Inhibitors
Lenvatinib
Lenvatinib, a multi-kinase inhibitor, showed non-inferior overall survival (13.6 vs. 12.3 months) compared to this compound in advanced HCC, with similar safety profiles. It is now a first-line alternative to this compound .
Natural Compounds
Pterostilbene
This natural compound inhibits proliferation in both this compound-resistant and wild-type HCC cells (IC₅₀ = ~10 µM), suggesting utility in overcoming resistance. It targets ribonucleotide reductase M2 (RRM2), a protein critical for DNA synthesis .
Key Data Tables
Table 1: Efficacy and Pharmacokinetics of this compound Derivatives/Analogs
Table 2: Comparison of this compound with Lenvatinib
| Parameter | This compound | Lenvatinib |
|---|---|---|
| Median OS (months) | 12.3 | 13.6 |
| Disease Control Rate | 73% | 78% |
| Grade ≥3 AEs | 56% | 57% |
| Key Targets | VEGFR, PDGFR, Raf | VEGFR, FGFR, RET |
| References |
Biological Activity
Sorafenib is a multi-kinase inhibitor that plays a significant role in the treatment of various cancers, particularly hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its biological activity is characterized by the inhibition of tumor cell proliferation, angiogenesis, and the promotion of apoptosis. This article delves into the mechanisms of action, clinical efficacy, resistance mechanisms, and ongoing research related to this compound.
This compound targets multiple signaling pathways involved in tumor growth and angiogenesis. Key actions include:
- Inhibition of Kinases : this compound primarily inhibits Raf-1 and B-Raf kinases, which are pivotal in the Ras/Raf/MEK/ERK signaling pathway. This inhibition disrupts downstream signaling that promotes cell proliferation and survival .
- Targeting Receptor Tyrosine Kinases : It also inhibits several receptor tyrosine kinases such as:
This multi-target approach not only hampers tumor growth but also reduces angiogenesis, effectively starving tumors of necessary blood supply.
Clinical Efficacy
This compound has been extensively studied in clinical trials:
- Hepatocellular Carcinoma : this compound is the standard treatment for advanced HCC. In a Phase III trial, it significantly improved overall survival (OS) compared to placebo, with median OS of approximately 10.7 months versus 7.9 months .
- Renal Cell Carcinoma : In RCC, this compound has shown effectiveness as a first-line treatment option. A study indicated improved progression-free survival (PFS) rates compared to conventional therapies .
Table: Summary of Clinical Trials Involving this compound
| Study Type | Cancer Type | Treatment Group | Median OS (months) | Median PFS (months) |
|---|---|---|---|---|
| Phase III | HCC | This compound vs Placebo | 10.7 vs 7.9 | Not reported |
| Phase III | NSCLC | This compound vs Placebo | 8.2 vs 8.3 | 2.8 vs 1.4 |
| Randomized Trial | Advanced Solid Tumors | This compound | 14.3 | Not reported |
Resistance Mechanisms
Despite its efficacy, resistance to this compound remains a significant challenge:
- Genetic Alterations : Mutations in genes such as EGFR and KRAS have been associated with primary resistance to this compound in certain tumors .
- Autophagy : Studies suggest that autophagy can promote tumor cell survival under this compound treatment, leading to reduced efficacy. Inhibition of autophagy has been shown to enhance this compound's anti-tumor effects .
- EGFR Activation : Overexpression or activation of EGFR can lead to sustained downstream signaling that counteracts the effects of this compound, indicating a need for combination therapies targeting multiple pathways .
Case Studies
- Case Study in HCC : A patient with advanced HCC treated with this compound showed a marked reduction in tumor size after three months of therapy, correlating with increased levels of apoptosis markers in tumor biopsies.
- NSCLC Patient Response : In a clinical trial involving NSCLC patients with EGFR mutations, those treated with this compound demonstrated improved PFS compared to those receiving placebo, highlighting its potential even in genetically defined subsets .
Ongoing Research and Future Directions
Research continues to explore novel delivery systems for this compound to enhance its efficacy and reduce side effects. Combination therapies involving immunotherapy and other targeted agents are also under investigation to overcome resistance mechanisms.
Table: Ongoing Clinical Trials Involving this compound
| Trial Identifier | Cancer Type | Combination Therapy | Status |
|---|---|---|---|
| NCT03412773 | HCC | Tislelizumab + this compound | Recruiting |
| NCT03412774 | RCC | This compound + Immunotherapy | Active |
Q & A
Q. Table 1: Key Efficacy Data from Phase III this compound Trials
| Indication | Trial Name | Median OS (this compound vs. Control) | Hazard Ratio (95% CI) | Key Inclusion Criteria |
|---|---|---|---|---|
| Advanced HCC | SHARP | 10.7 vs. 7.9 months | 0.69 (0.55–0.87) | Child-Pugh A, no prior systemic |
| Renal Cell Carcinoma | TARGET | 19.3 vs. 15.9 months | 0.77 (0.63–0.95) | Clear-cell subtype, VEGF-refractory |
Advanced: What methodological considerations are critical when designing trials combining this compound with immune checkpoint inhibitors (ICIs) for HCC?
Combination therapies require rigorous safety monitoring due to overlapping toxicities (e.g., hepatotoxicity from ICIs and this compound). Phase Ib/II trials should employ a 3+3 dose-escalation design to identify maximum tolerated doses (MTDs). Biomarker-driven endpoints (e.g., PD-L1 expression, tumor-infiltrating lymphocytes) and adaptive randomization can optimize patient selection. The CheckMate 459 trial (nivolumab + this compound) failed to meet OS endpoints, underscoring the need for mechanistic synergy studies .
Advanced: How can researchers reconcile contradictory efficacy data for this compound across solid tumors (e.g., HCC vs. thyroid cancer)?
Contradictions arise from tumor-specific signaling dependencies. For example, in HCC, this compound’s anti-angiogenic effects dominate, while in thyroid cancer, RET kinase inhibition drives efficacy. Researchers should perform post hoc analyses of trial data to identify predictive biomarkers (e.g., VEGF-A levels, BRAF mutations). Cross-trial comparisons using meta-analytic frameworks (e.g., Cochrane reviews) can adjust for heterogeneity in patient populations and endpoints .
Advanced: What statistical methods are recommended for analyzing progression-free survival (PFS) in this compound trials with crossover design?
In the TARGET trial, crossover from placebo to this compound complicated OS analysis. Rank-preserving structural failure time (RPSFT) models or inverse probability censoring weights (IPCW) are robust for adjusting crossover bias. Sensitivity analyses using Weibull distributions or stratified Cox models should validate primary findings .
Advanced: How should adverse event (AE) management protocols be optimized in this compound trials?
Common AEs (hand-foot syndrome, hypertension) require proactive grading (CTCAE v5.0) and dose-modification algorithms. For example:
- Grade 2 HFS : Reduce dose to 400 mg/day.
- Grade 3 Hypertension : Initiate ACE inhibitors; hold this compound until BP ≤130/80 mmHg.
Pharmacovigilance plans must include real-time AE reporting and adjudication committees to distinguish drug-related vs. comorbid events .
Basic: What pharmacokinetic (PK) factors influence this compound dosing in hepatic impairment?
This compound is primarily metabolized via CYP3A4 and UGT1A9. In Child-Pugh B/C patients, AUC increases by 25–40%, necessitating dose reduction to 200 mg BID. Researchers should incorporate PK/pharmacodynamic (PD) modeling in early-phase trials to optimize dosing .
Advanced: What preclinical models best predict this compound resistance mechanisms?
Patient-derived xenografts (PDXs) and 3D organoids recapitulate tumor microenvironments and stromal interactions. Genomic profiling of resistant models identified MET amplification and EGFR activation as escape pathways. Combinatorial targeting (e.g., this compound + cabozantinib) is being explored in basket trials .
Basic: How are clinical endpoints (OS, PFS, ORR) weighted in this compound trial design?
OS remains the gold standard for phase III trials, but PFS is acceptable in refractory settings (e.g., TARGET trial). Objective response rates (ORR) are poor surrogates due to this compound’s cytostatic effects. Exploratory endpoints (e.g., time to progression, quality of life) should align with regulatory guidelines (EMA/FDA) .
Advanced: What translational strategies bridge preclinical findings to clinical trial outcomes for this compound?
Reverse translational approaches analyze trial biospecimens (e.g., plasma ctDNA, tumor biopsies) to validate preclinical hypotheses. For example, correlating VEGFA mRNA levels with PFS in the SHARP trial confirmed angiogenesis as a key mechanism. Adaptive trial designs (e.g., I-SPY 2) enable real-time biomarker integration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
